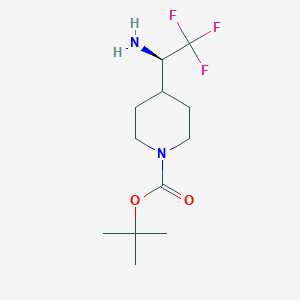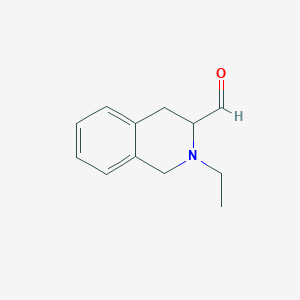
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is a chemical compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are significant due to their presence in various natural products and therapeutic lead compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can be achieved through several methods. Traditional approaches include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These methods often involve cyclization procedures of N-(haloalkyl)aryl derivatives .
Industrial Production Methods
In industrial settings, the synthesis of tetrahydroisoquinoline derivatives often employs multicomponent reactions (MCRs) due to their efficiency in generating molecular diversity and complexity . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have also been explored, involving direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like H2O2 or TBHP .
化学反应分析
Types of Reactions
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom or the aldehyde group.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives can inhibit the PD-1/PD-L1 protein-protein interaction, thereby reinvigorating exhausted immune cells and enabling the host immune system to detect and eliminate cancer cells .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Explored as an inhibitor of the PD-1/PD-L1 pathway.
Uniqueness
2-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is unique due to its specific ethyl substitution and aldehyde functional group, which confer distinct reactivity and potential biological activities compared to other tetrahydroisoquinoline derivatives.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H15NO/c1-2-13-8-11-6-4-3-5-10(11)7-12(13)9-14/h3-6,9,12H,2,7-8H2,1H3 |
InChI 键 |
WMTFENIOYRSDQP-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC2=CC=CC=C2CC1C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
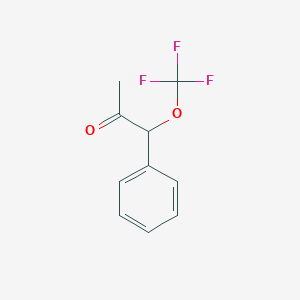

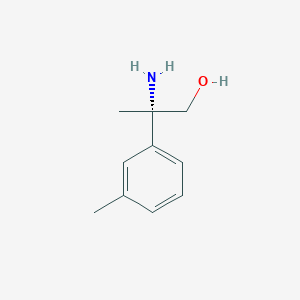
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
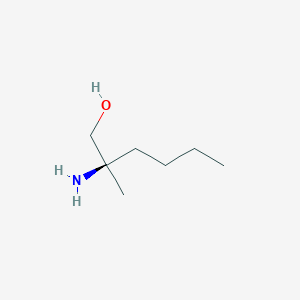
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)


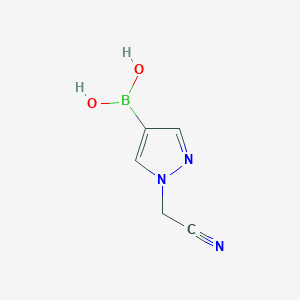

![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
